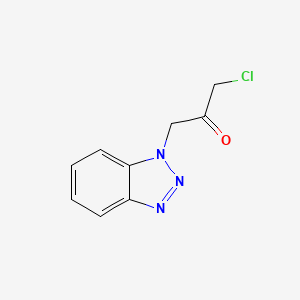

1-Benzotriazol-1-yl-3-chloropropan-2-one

描述

Overview of Benzotriazole (B28993) Derivatives in Organic Chemistry

Benzotriazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a triazole ring. wikipedia.org Its derivatives are a cornerstone of modern organic and medicinal chemistry due to their wide range of applications and versatile reactivity. gsconlinepress.comresearchgate.netijariie.com These compounds exhibit a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties, which has driven extensive research into their synthesis and modification. ijcrt.org

While the benzotriazole ring system has been known for much longer, its widespread application as a synthetic tool gained significant momentum in the latter half of the 20th century. In 1980, it was prominently reported as a synthetic auxiliary in organic chemistry. lupinepublishers.com This recognition spurred decades of research, establishing the "benzotriazole methodology" as a powerful strategy for forming various chemical bonds and synthesizing complex molecules, particularly heterocyclic compounds. lupinepublishers.comnih.gov The work of research groups like that of Alan Katritzky was instrumental in exploring and popularizing the use of benzotriazole in a vast number of organic transformations.

Benzotriazole's utility in synthesis stems from its unique combination of chemical properties. It is often described as an ideal "synthetic auxiliary"—a group that is temporarily incorporated into a molecule to facilitate a desired transformation. nih.gov The benzotriazole group can be easily introduced into a substrate, activate the molecule for subsequent reactions, and then be readily removed or replaced at the end of the synthetic sequence. lupinepublishers.comnih.gov

One of its key features is its ability to function as an excellent leaving group. lupinepublishers.comlupinepublishers.com This property is exploited in numerous substitution reactions. Furthermore, benzotriazole exhibits both weak acidic and basic properties and can exert electron-donating or electron-withdrawing effects, contributing to its versatility in a wide array of reactions, including acylations and the synthesis of heterocycles. lupinepublishers.comlupinepublishers.com

| Feature of Benzotriazole as a Synthon | Description |

| Ease of Introduction/Removal | Can be readily attached to and cleaved from molecules. nih.gov |

| Activating Group | Activates molecules toward various chemical transformations. nih.gov |

| Good Leaving Group | Facilitates nucleophilic substitution reactions. lupinepublishers.comresearchgate.net |

| Chemical Stability | Stable under a variety of reaction conditions. nih.gov |

| Electronic Flexibility | Can exhibit both electron-donating and attracting abilities. lupinepublishers.com |

Academic Relevance of Halogenated Ketones in Synthetic Methodologies

Halogenated ketones, particularly α-halo ketones, are highly valuable intermediates in organic synthesis. The presence of a halogen atom on the carbon adjacent to the carbonyl group creates a reactive electrophilic site, making these compounds potent alkylating agents. wikipedia.org

The synthesis of α-halo ketones is typically achieved through the halogenation of a ketone under acidic or basic conditions, where an enol or enolate intermediate acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com The resulting α-halo ketone is bifunctional, possessing two electrophilic centers: the α-carbon and the carbonyl carbon. wikipedia.org This dual reactivity allows them to serve as precursors for a wide range of molecular structures. For instance, they are cornerstone reactants in the synthesis of important heterocyclic systems such as thiazoles, pyrroles, and oxiranes. wikipedia.org The high reactivity and synthetic potential of α-halo ketones ensure their continued relevance in academic research focused on developing novel synthetic methodologies.

| Application of Halogenated Ketones | Reaction Type | Resulting Compound Class |

| Alkylation | Nucleophilic Substitution | Various substituted ketones |

| Favorskii Rearrangement | Rearrangement | Carboxylic acid derivatives |

| Hantzsch Synthesis | Condensation with Thioamides | Thiazoles wikipedia.org |

| Darzens Condensation | Condensation with Carbonyls | Epoxy ketones (Oxiranes) |

Research Objectives and Scope for 1-Benzotriazol-1-yl-3-chloropropan-2-one

The research interest in this compound is primarily focused on its application as a bifunctional building block in organic synthesis. The molecule synergistically combines the distinct reactivities of its two key functional groups.

The primary research objectives involving this compound include:

Utilizing the α-chloro-ketone moiety: The chloromethyl group serves as a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities (e.g., amines, thiols, azides) to build more elaborate molecular scaffolds.

Leveraging the benzotriazole group: The benzotriazolyl portion can act as a superior leaving group in substitution reactions or participate in cyclization reactions to form novel heterocyclic systems.

Sequential or Tandem Reactions: The dual functionality allows for programmed, stepwise reactions. One functional group can be reacted selectively while the other remains for a subsequent transformation, providing a strategic route to multifunctional compounds.

The scope of its application is in the synthesis of complex organic molecules, including potential pharmacologically active agents and novel heterocyclic structures. The compound serves as a versatile intermediate, providing a three-carbon chain with reactive handles at both ends, facilitating the assembly of target molecules that would be difficult to access through other synthetic routes.

Structure

2D Structure

属性

IUPAC Name |

1-(benzotriazol-1-yl)-3-chloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-5-7(14)6-13-9-4-2-1-3-8(9)11-12-13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRLHOWDOGFXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392520 | |

| Record name | 1-Benzotriazol-1-yl-3-chloropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305851-04-1 | |

| Record name | 1-Benzotriazol-1-yl-3-chloropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Benzotriazol 1 Yl 3 Chloropropan 2 One

Nucleophilic Displacement Reactions at the Chlorine Center

The presence of a chlorine atom alpha to a carbonyl group makes the terminal carbon of 1-Benzotriazol-1-yl-3-chloropropan-2-one highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

Mechanism and Stereochemical Considerations

The nucleophilic displacement of the chloride ion in this compound typically proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted process, the incoming nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon were a chiral center. The transition state involves a pentacoordinate carbon atom where the bond to the nucleophile is forming concurrently with the cleavage of the carbon-chlorine bond.

The rate of this reaction is influenced by several factors, including the strength and concentration of the nucleophile, the solvent polarity, and the reaction temperature. Polar aprotic solvents are generally favored as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Derivatization with Various Nucleophiles

The electrophilic nature of the chloromethyl group facilitates reactions with a diverse range of nucleophiles, leading to a variety of derivatives.

Reactions with Amines: Primary and secondary amines readily displace the chloride to form the corresponding amino ketones. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated. The resulting aminoketones are valuable precursors for the synthesis of various heterocyclic compounds.

Reactions with Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently with this compound to yield thioether derivatives. These reactions are typically performed under basic conditions to deprotonate the thiol.

Reactions with Alcohols: While alcohols are weaker nucleophiles than amines and thiols, their corresponding alkoxides can effectively displace the chloride to form ethers. The reaction generally requires a strong base to generate the alkoxide in situ.

| Nucleophile Type | Example Nucleophile | Product Type |

| Amine | Diethylamine | 1-Benzotriazol-1-yl-3-(diethylamino)propan-2-one |

| Thiol | Ethanethiol | 1-Benzotriazol-1-yl-3-(ethylthio)propan-2-one |

| Alcohol | Methanol (B129727) | 1-Benzotriazol-1-yl-3-methoxypropan-2-one |

Reactions Involving the Ketone Carbonyl Group

The ketone functionality in this compound provides another avenue for chemical transformations, including reduction, condensation, and addition reactions.

Reduction Reactions

The carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH(_4)) is a commonly employed reagent for this transformation due to its mild nature and selectivity for ketones in the presence of other functional groups. researchgate.netrsc.org The reduction of the ketone in a similar compound, 2-(1H-benzotriazol-1-yl)-1-(furan-2-yl)ethanone, with sodium borohydride has been reported to yield the corresponding alcohol, suggesting a similar reactivity for this compound. nih.gov This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH(_4)) | 1-Benzotriazol-1-yl-3-chloropropan-2-ol |

Condensation and Addition Reactions

The ketone carbonyl group can participate in condensation reactions with active methylene (B1212753) compounds in the presence of a base. For instance, in reactions analogous to the Knoevenagel condensation, the enolate of an active methylene compound can add to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated ketone.

Furthermore, the carbonyl carbon is susceptible to attack by organometallic reagents such as Grignard reagents or organolithium compounds. These reactions result in the formation of tertiary alcohols after acidic workup. The addition of the organometallic reagent to the carbonyl is a powerful method for carbon-carbon bond formation. The Wittig reaction, employing a phosphonium (B103445) ylide, can be utilized to convert the ketone into an alkene, offering a route to olefinic derivatives. wikipedia.orglibretexts.orgyoutube.com

Reactivity of the Benzotriazole (B28993) Moiety

The benzotriazole group in this compound is not merely a spectator; it influences the reactivity of the molecule and can itself participate in chemical transformations. Benzotriazole is known to be a good leaving group in certain reactions, a property that is exploited in various synthetic methodologies developed by Katritzky and coworkers. nih.gov

The nitrogen atoms of the triazole ring can also be subject to electrophilic attack, such as alkylation or acylation, although the presence of the electron-withdrawing chloromethyl ketone side chain may deactivate the ring towards such reactions. chemicalbook.comresearchgate.netrsc.orgresearchgate.net Conversely, under certain conditions, the benzotriazole ring can be cleaved. The specific reactivity of the benzotriazole moiety in this particular molecule is an area that warrants further investigation to fully exploit its synthetic potential.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Direct experimental studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature. However, the reactivity of the benzene ring within the benzotriazole moiety can be inferred from the known electronic effects of the triazole ring. The 1,2,3-triazole ring is generally considered to be an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack.

This deactivating effect is due to the electronegativity of the nitrogen atoms in the triazole ring, which pull electron density away from the benzene ring. Consequently, harsher reaction conditions are typically required for electrophilic aromatic substitution compared to benzene itself. The directing effect of the N-1 substituted triazole group is complex and can lead to a mixture of products. Substitution is generally predicted to occur at the 4- and 7-positions, and to a lesser extent at the 5- and 6-positions. The specific regioselectivity would be influenced by the nature of the electrophile and the reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Predicted Reactivity | Influencing Factors |

|---|---|---|

| 4 and 7 | Major products | Proximity to the triazole ring and electronic effects. |

| 5 and 6 | Minor products | Less electronically favored compared to the 4 and 7 positions. |

N-Alkylation and N-Acylation of Benzotriazole Derivatives

Benzotriazole and its derivatives are well-known for their utility in N-alkylation and N-acylation reactions, where the benzotriazole moiety can act as a good leaving group. While this compound is already an N-substituted benzotriazole, the principles of N-alkylation and N-acylation are fundamental to the synthesis of such compounds and understanding their potential reactions.

N-alkylation of benzotriazole typically proceeds via substitution reactions with alkyl halides in the presence of a base. tsijournals.com The reaction of benzotriazole with an appropriate 3-carbon α-chloroketone synthon would lead to the formation of this compound. A mixture of N1 and N2 isomers is often obtained, the ratio of which can be influenced by the reaction conditions and the nature of the alkylating agent. tsijournals.com

N-acyl benzotriazoles are versatile acylating agents for a wide range of nucleophiles, including amines, alcohols, and thiols. nih.gov They are often prepared by the reaction of a carboxylic acid with benzotriazole in the presence of a coupling agent like thionyl chloride. These N-acyl derivatives serve as stable and efficient alternatives to acid chlorides. nih.gov The reactivity of the carbonyl group in this compound is a key feature of its chemical character.

Mechanistic Insights from Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable tools for understanding the electronic structure, reactivity, and reaction mechanisms of molecules like this compound.

Theoretical Studies on Reaction Pathways and Transition States

While specific computational studies on this compound are scarce, DFT calculations on related benzotriazole derivatives have provided insights into their reactivity. researchgate.net Theoretical studies can be employed to model the reaction pathways for electrophilic attack on the benzene ring, helping to predict the most likely sites of substitution and the energies of the corresponding transition states.

For N-alkylation and N-acylation reactions, computational models can elucidate the transition state structures and activation energies, providing a deeper understanding of the reaction kinetics and regioselectivity. For instance, calculations can help explain the observed preference for N1 or N2 substitution in the synthesis of benzotriazole derivatives.

Table 2: Representative Calculated Parameters for Benzotriazole Derivatives from DFT Studies

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | -6.0 to -7.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 6.0 eV |

| Mulliken Charges | Distribution of electron density on individual atoms. | Varies depending on the atom and its environment. |

Note: These are general ranges for benzotriazole derivatives and the specific values for this compound would require specific calculations.

Predictive Modeling of Reactivity Profiles

Predictive models based on quantum mechanical calculations can be developed to forecast the reactivity of a molecule. nih.gov By calculating descriptors such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and various reactivity indices, it is possible to create a detailed reactivity profile for this compound.

These models can predict the most nucleophilic and electrophilic sites within the molecule, guiding the design of synthetic routes and the prediction of reaction outcomes. For example, the calculated electrophilicity index can provide a quantitative measure of the susceptibility of the benzene ring to electrophilic attack. mdpi.com Such predictive modeling is a powerful tool in modern chemical research, enabling a more rational approach to the study of chemical reactivity. optibrium.com

Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis of 1-Benzotriazol-1-yl-3-chloropropan-2-one

A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the protons of the benzotriazole (B28993) ring and the chloropropanone chain. The aromatic protons of the benzotriazole moiety would likely appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The two methylene (B1212753) groups (-CH₂-) of the propanone chain are in different chemical environments and would therefore exhibit separate signals. The methylene group adjacent to the benzotriazole ring would likely appear as a singlet, while the methylene group adjacent to the chlorine atom would also be expected to be a singlet.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | ~7.0 - 8.5 | Multiplet |

| N-CH₂-C=O | --- | Singlet |

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ketone group is expected to have a characteristic chemical shift in the highly deshielded region of the spectrum (typically δ 190-220 ppm). The carbon atoms of the benzotriazole ring would appear in the aromatic region (typically δ 110-150 ppm). The two methylene carbons would have distinct signals in the aliphatic region of the spectrum.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~190 - 220 |

| Aromatic-C | ~110 - 150 |

| N-CH₂ | --- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the molecule's vibrational modes.

Characteristic Vibrational Modes of Ketone and C-Cl Bonds

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the ketone (C=O) group, typically found in the range of 1700-1725 cm⁻¹. The presence of the chlorine atom adjacent to the carbonyl group may slightly shift this frequency. The stretching vibration of the C-Cl bond would be expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Analysis of Benzotriazole Ring System Absorptions

The benzotriazole ring system would exhibit several characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring (typically above 3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (in the 1450-1600 cm⁻¹ region), and C-N stretching vibrations. The specific pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) would be characteristic of the substituted benzotriazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides critical information about its molecular weight and structural features through fragmentation analysis.

Fragmentation Patterns and Molecular Ion Analysis

In mass spectrometry, the molecular ion peak ([M]⁺) provides the molecular weight of the compound. For this compound (C₉H₈ClN₃O), the molecular ion is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. sigmaaldrich.com A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: [M]⁺ at m/z 209 (containing ³⁵Cl) and [M+2]⁺ at m/z 211 (containing ³⁷Cl), with the latter having about one-third the intensity of the former. docbrown.info

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The resulting fragmentation pattern is a unique fingerprint that helps to elucidate the compound's structure. Common fragmentation pathways for this compound are predicted to involve the cleavage of weaker bonds and the formation of stable ions or neutral molecules. libretexts.orgnih.gov

Key predicted fragmentation pathways include:

Loss of a chloromethyl radical: Cleavage of the C-C bond between the carbonyl group and the chloromethyl group can result in the loss of a •CH₂Cl radical, leading to a prominent fragment ion.

Cleavage of the N-CH₂ bond: The bond connecting the benzotriazole ring to the propanone chain can break, leading to fragments corresponding to the benzotriazolyl moiety and the chloropropanone chain. The benzotriazole cation (C₆H₄N₃⁺) at m/z 119 is a likely and stable fragment. nist.gov

Fragmentation of the benzotriazole ring: The benzotriazole ring itself can fragment, typically by losing a molecule of nitrogen (N₂), a characteristic fragmentation for many nitrogen-containing heterocyclic compounds. nist.gov This would lead to an ion at m/z 91.

A summary of potential major fragments is presented in the table below.

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Notes |

| 209 | [C₉H₈³⁵ClN₃O]⁺ | Molecular Ion ([M]⁺) |

| 211 | [C₉H₈³⁷ClN₃O]⁺ | Isotopic Molecular Ion ([M+2]⁺) |

| 160 | [C₈H₈N₃O]⁺ | Resulting from the loss of •CH₂Cl |

| 119 | [C₆H₅N₃]⁺ | Benzotriazole cation |

| 91 | [C₆H₅N]⁺ | Loss of N₂ from the benzotriazole fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the molecular ion, which in turn allows for the unambiguous determination of its elemental composition. uva.nl While nominal mass spectrometry might identify the molecular ion of this compound at m/z 209, HRMS can measure this mass to several decimal places.

The theoretical monoisotopic mass of C₉H₈³⁵ClN₃O is calculated to be 209.03558 Da. uni.lu An experimental measurement via HRMS that matches this theoretical value, typically within a very small margin of error (e.g., < 5 parts per million, ppm), provides strong evidence for the assigned molecular formula. This high level of accuracy allows researchers to distinguish the target compound from other potential molecules that may have the same nominal mass but different elemental formulas.

| Parameter | Value |

| Molecular Formula | C₉H₈ClN₃O |

| Theoretical Monoisotopic Mass (Da) | 209.03558 |

| Hypothetical Experimental Mass (Da) | 209.03591 |

| Mass Error (ppm) | 1.58 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a synthesized compound. For this compound, both Thin Layer Chromatography and High-Performance Liquid Chromatography are routinely used.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a reaction and assess the purity of the product. uni-giessen.de For this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) is commonly used.

The compound is dissolved in a suitable solvent and spotted onto the plate, which is then placed in a chamber containing a shallow pool of a mobile phase. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. Due to the aromatic benzotriazole ring, the spots can be visualized under UV light (typically at 254 nm).

The purity is assessed by the number of spots observed. A pure compound should ideally show a single spot. The position of the spot is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

| Compound | Solvent System | Hypothetical Rf Value | Visualization |

| This compound | Hexane:Ethyl Acetate (3:1) | 0.45 | UV (254 nm) |

| Starting Material (e.g., Benzotriazole) | Hexane:Ethyl Acetate (3:1) | 0.20 | UV (254 nm) |

| Non-polar Impurity | Hexane:Ethyl Acetate (3:1) | 0.70 | UV (254 nm) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and quantitative analysis of compounds. It is the preferred method for determining the precise purity of this compound. uni-giessen.de

A common HPLC method for a compound of this nature is reversed-phase HPLC (RP-HPLC). In this technique, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). The sample is injected into the system, and components are separated based on their hydrophobicity.

A UV detector is typically used to monitor the column effluent, set at a wavelength where the benzotriazole moiety has strong absorbance. The output is a chromatogram, which is a plot of detector response versus time. Each peak in the chromatogram corresponds to a different component, and its retention time (RT) is characteristic of the compound under the specific analytical conditions. The area of each peak is proportional to the concentration of that component, allowing for the calculation of the purity of the target compound as a percentage of the total peak area.

| Peak No. | Hypothetical Retention Time (min) | Peak Area (%) | Identity |

| 1 | 2.54 | 1.2 | Impurity A |

| 2 | 4.88 | 98.5 | This compound |

| 3 | 6.12 | 0.3 | Impurity B |

Applications in Organic Synthesis and Material Science

Precursor in the Synthesis of Heterocyclic Compounds

The structural framework of 1-Benzotriazol-1-yl-3-chloropropan-2-one, specifically its α-chloroketone core, is a classic synthon for the construction of various heterocyclic rings. The presence of two distinct electrophilic centers—the carbonyl carbon and the carbon atom bonded to chlorine—allows for sequential or concerted reactions with dinucleophilic species to form stable ring systems.

Formation of Nitrogen-Containing Heterocycles

The α-chloroketone structure is a well-established precursor for a multitude of nitrogen-containing heterocycles. For instance, in a reaction analogous to the Hantzsch pyridine (B92270) synthesis, this compound can react with enamines and ammonia (B1221849) derivatives to potentially form substituted pyridines bearing a benzotriazolylmethyl group.

A more direct application is in the synthesis of diazines. The reaction of α-chloroketones with hydrazine (B178648) derivatives is a known route to produce substituted 1,2,4-triazines. scirp.orgscirp.orgresearchgate.net In this context, this compound can be condensed with a hydrazine, such as cyanoacetylhydrazine, to form an initial hydrazone. scirp.orgresearchgate.net Subsequent intramolecular cyclization, driven by the displacement of the chloride, would yield a dihydrotriazine ring system, a core structure found in many biologically active molecules. scirp.org

Reaction Scheme for Potential Triazine Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference Reaction |

|---|

Synthesis of Oxygen-Containing Heterocycles

The Feist-Benary furan (B31954) synthesis is a classic method that utilizes α-haloketones to construct furan rings. wikipedia.orgambeed.comquimicaorganica.org This reaction involves the base-catalyzed condensation of an α-haloketone with a β-dicarbonyl compound, such as ethyl acetoacetate. wikipedia.orgdeepdyve.com The process begins with the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the chloromethyl carbon of this compound in an SN2 reaction. The resulting intermediate subsequently undergoes an intramolecular cyclization and dehydration to yield a highly substituted furan. wikipedia.orgyoutube.com This pathway provides a direct route to furans functionalized with a benzotriazolylmethyl substituent, which can be valuable for further synthetic modifications. deepdyve.com

Incorporation into Thiazolidine (B150603) and Azetidinone Ring Systems

The α-chloroketone moiety is a pivotal building block for sulfur-containing heterocycles, most notably in the Hantzsch thiazole (B1198619) synthesis. chemhelpasap.com This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793). chemhelpasap.comrsc.org The sulfur atom of thiourea acts as a nucleophile, displacing the chloride from this compound. This is followed by an intramolecular condensation between the amine and the ketone, which, after dehydration, yields a 2-aminothiazole (B372263) derivative. This method allows for the direct incorporation of the benzotriazolylmethyl ketone backbone into the thiazole ring system, a scaffold of significant pharmaceutical importance. rsc.orgnih.gov

While not a direct precursor in the typical Staudinger synthesis of azetidinones (β-lactams), the benzotriazole (B28993) moiety itself is frequently incorporated into these structures to impart specific biological activities. Syntheses of novel azetidinone derivatives often involve starting materials that already contain a benzotriazole group.

Reagent in Carbon-Carbon Bond Formation

Beyond its role in heterocycle formation, this compound is a valuable reagent for constructing carbon-carbon bonds. This utility stems from the ability of the benzotriazole group to function as an excellent leaving group in nucleophilic substitution reactions. nih.govlupinepublishers.com When the methylene (B1212753) group adjacent to the benzotriazole ring is activated, the benzotriazolyl anion can be displaced by strong carbon nucleophiles, such as those derived from Grignard reagents or organolithium compounds. researchgate.netacs.orgnih.gov

This process allows for the direct alkylation or arylation at the C1 position of the propanone backbone. For example, treatment of a related 1-(α-alkoxyalkyl)benzotriazole with a Grignard reagent leads to the substitution of the benzotriazole group and the formation of a new C-C bond, yielding ethers in high yields. researchgate.netacs.org This reactivity suggests that this compound can serve as an electrophilic partner in coupling reactions, enabling the extension of the carbon skeleton.

Intermediate for Complex Molecular Architectures

Benzotriazole has earned the title of a "versatile synthetic auxiliary" due to its reliability and predictable reactivity. nih.govlupinepublishers.comlupinepublishers.comethernet.edu.et The compound this compound embodies this versatility, functioning as a trifunctional building block. Its three reactive sites can be addressed with high chemoselectivity, making it an ideal intermediate for the assembly of complex molecular structures.

The reactivity profile can be summarized as follows:

C3 Position (Chloromethyl Group): Highly susceptible to SN2 displacement by a wide range of nucleophiles (N, O, S, C).

C2 Position (Ketone Carbonyl): An electrophilic center for nucleophilic addition reactions with organometallics, hydrides, or the formation of imines/enamines. libretexts.org

C1 Position (Benzotriazolylmethyl Group): The benzotriazole moiety can be displaced by strong nucleophiles, as discussed previously. researchgate.net

This tiered reactivity allows for a stepwise, controlled synthesis. A nucleophile can first be introduced at the C3 position, followed by modification of the ketone at C2, and finally, displacement of the benzotriazole group at C1. This strategic approach minimizes the need for extensive protecting group chemistry and provides an efficient pathway to densely functionalized acyclic molecules, which can be precursors for further cyclizations or elaborations.

Potential in Polymer Chemistry as a Building Block

Polymers containing benzotriazole units in their backbone or as pendant groups have attracted significant interest due to their unique optical, electronic, and thermal properties. These materials have found applications as corrosion inhibitors, UV stabilizers, and components in organic light-emitting diodes (OLEDs).

While the direct use of this compound as a monomer is not widely documented, its structure presents clear potential for incorporation into polymeric materials. The reactive chloromethyl group is a prime site for polymerization. For instance, it could undergo nucleophilic substitution with a difunctional monomer (e.g., a bisphenol or a diamine) in a step-growth polymerization to create a polymer backbone with pendant benzotriazolyl acetone (B3395972) groups.

Alternatively, the activated chloride could serve as an initiator for certain types of polymerization. Studies have shown that α-chloro-ε-caprolactone can be used for ring-opening polymerization, and the resulting pendant chloride groups can initiate atom transfer radical polymerization (ATRP) to create graft copolymers. researchgate.net This suggests that this compound could be attached to a polymer backbone, with its chloride then acting as a handle for grafting other polymer chains, leading to materials with complex architectures and tailored properties.

Potential Polymerization Pathways

| Polymerization Type | Role of the Compound | Potential Co-monomer | Resulting Polymer Feature |

|---|---|---|---|

| Step-Growth Polycondensation | Monomer | Bisphenols, Diamines | Polymer with pendant benzotriazolyl acetone units |

Medicinal Chemistry and Biological Activity of Benzotriazole Derivatives

Benzotriazole (B28993) as a Core Scaffold in Drug Discovery

Benzotriazole, a bicyclic heterocyclic compound, is recognized in medicinal chemistry as a "privileged scaffold." nih.govnih.gov This term signifies a molecular framework that is capable of binding to a wide range of biological targets, making it a valuable starting point for the development of new therapeutic agents. gsconlinepress.com Its structure, consisting of a benzene (B151609) ring fused to a triazole ring, allows for diverse chemical modifications. gsconlinepress.comgsconlinepress.com This versatility enables chemists to create a large library of derivatives and investigate their structure-activity relationships (SAR) to optimize pharmacological properties. gsconlinepress.compharmafeatures.com

The benzotriazole nucleus is an isostere of the purine (B94841) nucleus found in essential biomolecules, which may contribute to its broad-spectrum biological activity. nih.gov Its chemical stability, coupled with its ability to engage in various molecular interactions like hydrogen bonding and π-π stacking, makes it an ideal core for designing drugs that can effectively interact with enzymes and cellular receptors. pharmafeatures.comjrasb.com Consequently, benzotriazole derivatives have been extensively explored for a multitude of pharmacological applications, leading to the development of compounds with significant potential in treating a wide array of diseases. jocpr.comsemanticscholar.orgresearchgate.net Several benzotriazole-based compounds are either approved pharmaceuticals or are currently undergoing clinical investigation. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

Benzotriazole derivatives have emerged as a promising class of compounds with significant antimicrobial activity against a variety of pathogenic microorganisms. jrasb.comjrasb.com The growing challenge of antibiotic resistance has spurred research into new chemical entities, and the benzotriazole scaffold has proven to be a versatile foundation for developing novel antibacterial and antifungal agents. nih.govgsconlinepress.com

Antibacterial Activity: Derivatives of benzotriazole have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. gsconlinepress.comgsconlinepress.com Modifications to the core benzotriazole structure have been shown to significantly influence their antibacterial potency. jrasb.com For example, integrating benzotriazole into structures like 4-oxo-thiazolidines has yielded compounds with strong activity against bacteria such as Bacillus subtilis, Salmonella typhimurium, and Escherichia coli. jrasb.com Similarly, adding a -COOMe group at the fifth position of the benzotriazole ring can result in compounds with remarkable antibacterial properties, showing very low minimum inhibitory concentration (MIC) values. jrasb.com The mechanism of action for some of these derivatives involves disrupting the bacterial cell membrane, which leads to cell death. gsconlinepress.com This makes them particularly promising for combating resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). gsconlinepress.comgsconlinepress.com

Antifungal Activity: The benzotriazole nucleus is also a key component in the design of new antifungal agents. nih.gov Its structural similarity to the azole ring in established antifungal drugs like fluconazole (B54011) provides a basis for creating new derivatives with improved efficacy. nih.gov Studies have shown that benzotriazole derivatives exhibit significant activity against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus flavus. gsconlinepress.com The introduction of the benzotriazole ring into other heterocyclic systems, like oxadiazoles (B1248032) or benzimidazoles, has led to hybrid compounds with enhanced antifungal capabilities against a broad range of fungi.

| Derivative Class | Target Organisms | Notable Findings |

| 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | Bacillus subtilis, Salmonella typhimurium, Escherichia coli, Bacillus anthracis | Displayed strong antibacterial activity. jrasb.com |

| 5-COOMe-benzotriazole | Bacteria | Exhibited MIC values as low as 0.125-0.25 μg/ml. jrasb.com |

| Halogen/Alkyl functionalized benzotriazoles | Gram-positive and Gram-negative bacteria | Shown to disrupt bacterial cell membranes. gsconlinepress.com |

| Benzotriazole-oxadiazole hybrids | Candida albicans, Aspergillus niger, Aspergillus flavus | Exhibited good antifungal activity. |

| Methyl benzotriazole substituted fluconazole | Candida glabrata, Aspergillus niger | Showed superior antifungal activity compared to fluconazole. |

Antiviral Activities

The benzotriazole scaffold is a cornerstone in the development of novel antiviral agents due to its chemical modularity and ability to interact with various biological targets. pharmafeatures.com Researchers have designed and synthesized numerous benzotriazole derivatives that show potent activity against a wide spectrum of RNA and DNA viruses. mdpi.comopenmedicinalchemistryjournal.com

These compounds often work by targeting essential viral proteins. For instance, many benzotriazole analogues act as non-nucleoside inhibitors of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication in viruses like those from the Flaviviridae and Coronaviridae families. pharmafeatures.com They can also inhibit other key viral enzymes such as proteases and helicases. researchgate.net

Recent studies have highlighted specific benzotriazole derivatives with selective activity against particular viruses:

A series of benzo[d] gsconlinepress.comjrasb.commdpi.comtriazol-1(2)-yl derivatives were evaluated for their antiviral activity, with five compounds emerging as selective inhibitors of Coxsackievirus B5 (CVB5), a human enterovirus. mdpi.com The most active compounds, 18e and 43a, were found to protect cells from viral infection. mdpi.com Further investigation revealed that compound 18e likely acts during the early stages of infection by interfering with the viral attachment process. researchgate.net

A library of 64 benzotriazole derivatives was screened against twelve viruses, with many compounds showing activity against CVB-5, Respiratory Syncytial Virus (RSV), and Bovine Viral Diarrhea Virus (BVDV). nih.gov

Some derivatives have been identified as potential inhibitors for Respiratory Syncytial Virus (RSV), with dialkylamino side chains playing a role in their efficacy. researchgate.net

The versatility of the benzotriazole core allows for fine-tuning of its pharmacokinetic properties, improving aspects like oral bioavailability and metabolic stability, which are crucial for developing effective antiviral drugs. pharmafeatures.com

Anti-inflammatory Properties

The benzotriazole nucleus is a versatile scaffold that has been extensively utilized in the development of compounds with significant anti-inflammatory and analgesic properties. gsconlinepress.comijpp.org.in Numerous derivatives have been synthesized and evaluated, with many showing activity comparable to or even surpassing that of standard anti-inflammatory drugs. gsconlinepress.comijpp.org.in

The anti-inflammatory effects of benzotriazole derivatives have been demonstrated in various studies. For example, a tetrazole-linked sulfanilamide (B372717) benzotriazole derivative showed significantly more anti-inflammatory effect when compared to paracetamol. ijpp.org.in The introduction of a substituted sulfonyl moiety and the benzotriazole ring appears to enhance the anti-inflammatory action of the molecule. ijpp.org.in Another derivative, benzotriazole-6-carboxylic acid, exhibited cPLA2 inhibition and significant anti-inflammatory activity. ijpp.org.in

Researchers have also explored creating novel heterocyclic compounds based on benzotriazole. One such study involved the synthesis of 1-(benzofuran-2-yl)-2-(benzotriazol-1-yl)ethanone, which served as a precursor for other derivatives that were then tested for their anti-inflammatory and anticonvulsant activities. ukaazpublications.com In another series of synthesized compounds, which included thio-linked benzotriazole derivatives, compound 5d was identified as the most potent anti-inflammatory agent. scilit.com These findings underscore the potential of benzotriazole-based structures in the development of new anti-inflammatory drugs. gsconlinepress.comukaazpublications.com

Antiparasitic and Antiprotozoal Activities

Benzotriazole derivatives have demonstrated notable potential as antiparasitic and antiprotozoal agents, addressing a critical need for new treatments for infections caused by protozoa. nih.gov For instance, the simple derivative 6-chloro-1H-benzotriazole has shown micromolar activity against Entamoeba histolytica, the parasite responsible for amoebiasis. nih.gov Its activity profile suggests that the benzotriazole scaffold is more potent than metronidazole, a commonly used drug for treating anaerobic protozoan infections. nih.gov

Furthermore, the pharmacological profiles of various benzotriazole derivatives have confirmed their potential against other protozoa. gsconlinepress.com Some derivatives have exhibited potent antiprotozoal activity against Acanthamoeba castellanii, a causative agent of serious eye and brain infections. gsconlinepress.comgsconlinepress.com The versatility of the benzotriazole structure allows for the development of compounds with a broad spectrum of activity, making it a valuable scaffold in the ongoing search for effective and safe antiparasitic drugs. nih.govwjpps.com

Anticancer and Antitumor Properties

The benzotriazole scaffold is a significant structural motif in the design and development of novel anticancer agents. nih.govworldbiologica.com Its derivatives are known to exhibit a wide range of biological activities, including potent antitumor properties. researchgate.net Several benzotriazole compounds have been investigated, with some, like vorozole, being used in clinical trials or, like 4,5,6,7-tetrabromo-1H-benzotriazole (TBB), being commercially available for their high selectivity in inhibiting protein kinase CK2.

The anticancer activity of these derivatives is often attributed to their ability to interfere with key cellular processes in cancer cells. For example, some benzotriazole derivatives act as tubulin inhibitors, disrupting microtubule dynamics which are essential for cell division. worldbiologica.com A novel benzotriazole derivative was found to inhibit the proliferation of human hepatocarcinoma cells by inducing oxidative stress and mitochondrial damage. worldbiologica.com

Recent research has yielded several promising compounds:

A series of novel benzotriazole N-acylarylhydrazone hybrids were evaluated against 60 human tumor cell lines, with five compounds showing significant anticancer activity. Compound 3q, in particular, demonstrated a broad spectrum of activity against 34 different tumor cell lines. researchgate.net

Another study synthesized benzotriazole derivatives as tyrosine protein kinase inhibitors, which showed good antiproliferative activity against various cancer cell lines including carcinoma VX2, lung cancer A549, and stomach cancer cells. researchgate.net

Some patented benzotriazole derivatives have shown a clear inhibitory effect on human cervical cancer cells (Hela) and liver cancer cells (HepG2). google.com

The continuous development of benzotriazole-based compounds shows great potential for creating more effective and targeted cancer therapies.

Structure-Activity Relationship (SAR) Studies for Benzotriazole Compounds

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of benzotriazole derivatives. These studies reveal how chemical modifications to the benzotriazole scaffold influence biological activity, guiding the design of more potent and selective drug candidates. gsconlinepress.comresearchgate.net

Key areas of modification in SAR studies include:

The Benzotriazole Core: The aromatic benzene ring can be substituted with various functional groups. The nature, position, and number of these substituents can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile. For example, the introduction of halogen atoms, such as in 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB), was found to be critical for its potent and selective inhibition of protein kinase CK2. hilarispublisher.com Studies on other derivatives have shown that electron-withdrawing groups can enhance antibacterial efficacy. jrasb.com

The N-1 and N-2 Positions: The triazole ring offers positions for substitution, primarily at N-1 and N-2. The side chain attached to these nitrogen atoms is a crucial determinant of the compound's pharmacological action. gsconlinepress.com SAR studies have demonstrated that varying the length, rigidity, and functional groups of this side chain can modulate binding affinity and selectivity for different biological targets. mdpi.com For instance, in a series of antiviral compounds, modifying the amide moiety attached to the benzotriazole scaffold significantly increased activity against Coxsackievirus B5 (CVB5). mdpi.com

The Side Chain of 1-Benzotriazol-1-yl-3-chloropropan-2-one: The specific side chain, "-CH2C(O)CH2Cl," is an α-chloroketone. This functional group is a well-known reactive moiety in medicinal chemistry. The electrophilic carbon adjacent to the carbonyl group can be attacked by nucleophilic residues (such as cysteine or histidine) in the active site of an enzyme, leading to irreversible covalent inhibition. Therefore, the activity of this compound is strongly linked to this reactive group.

Interactive Table: Key SAR Modifications for Benzotriazole Derivatives

| Structural Region | Modification Example | Observed Impact on Activity | Reference |

|---|---|---|---|

| Benzene Ring | Introduction of four bromine atoms | Potent and selective inhibition of protein kinase CK2 | hilarispublisher.com |

| Benzene Ring | Addition of chloro substituent/s | Found to be most active against α-glucosidase and α-amylase enzymes | nih.gov |

| N-1 Side Chain | Aromatic amide vs. Aliphatic amide | Aromatic amide was required for anti-CVB5 activity; aliphatic amides were inactive | mdpi.com |

Drug Precursor and Prodrug Design Considerations

The benzotriazole moiety is a valuable tool in synthetic and medicinal chemistry, serving both as a precursor for more complex molecules and as a component in prodrug design. gsconlinepress.comijpsjournal.com

As a drug precursor , benzotriazole is used as a synthetic auxiliary. Its ability to act as a good leaving group facilitates various chemical transformations. N-alkylated benzotriazoles, for instance, are important precursors in many organic syntheses and are sources of medicinal agents themselves. hilarispublisher.comgsconlinepress.com The compound this compound can be considered a precursor for creating a library of derivatives. The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate a diverse set of compounds for biological screening.

In prodrug design , a benzotriazole group can be attached to a pharmacologically active agent to improve its pharmacokinetic properties, such as solubility, stability, or membrane permeability. pharmafeatures.com The benzotriazole unit would then be cleaved in vivo by metabolic processes to release the active drug. This strategy can enhance selectivity and reduce off-target effects. pharmafeatures.com For example, a benzotriazole moiety could be linked to a parent drug, masking a functional group until it reaches the target site.

| Design Strategy | Role of Benzotriazole | Rationale / Outcome |

| Drug Precursor | Serves as a versatile building block or synthetic auxiliary. | Facilitates the synthesis of complex therapeutic agents; allows for diversification of structures. hilarispublisher.comijpsjournal.com |

| Prodrug Component | Acts as a promoiety attached to an active drug. | Can improve drug delivery, enhance stability, and increase bioavailability. pharmafeatures.com |

Role in Enzyme Inhibition and Receptor Modulation

Benzotriazole derivatives exert their biological effects by interacting with a wide array of enzymes and cellular receptors. ijpsjournal.com The structural features of the benzotriazole nucleus, including its aromaticity and the presence of three nitrogen atoms, enable it to engage in various non-covalent interactions with biological targets. hilarispublisher.comjrasb.com

Enzyme Inhibition: Many benzotriazole derivatives are potent enzyme inhibitors. ijpsjournal.com The nitrogen atoms can act as hydrogen bond acceptors, while the fused aromatic system can participate in π-π stacking interactions with amino acid residues in an enzyme's active site. hilarispublisher.com

Kinase Inhibition: As mentioned, TBB is a highly selective inhibitor of protein kinase CK2, an important target in cancer therapy. hilarispublisher.com

Metabolic Enzyme Inhibition: Certain benzotriazole derivatives have shown significant inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, highlighting their potential as anti-diabetic agents. nih.gov Kinetic studies revealed these compounds could act as competitive or non-competitive inhibitors. nih.gov

Irreversible Inhibition: The structure of this compound strongly suggests a role as an irreversible enzyme inhibitor. The α-chloroketone moiety is a classic electrophilic "warhead" designed to form a permanent covalent bond with a nucleophilic residue in an enzyme's active site, thereby permanently deactivating the enzyme.

Receptor Modulation: Benzotriazole derivatives have also been designed as ligands that can modulate the function of various receptors, acting as either agonists or antagonists.

Cannabinoid Receptors: Derivatives have been developed as potent cannabinoid CB1 receptor modulators, which are useful for treating obesity and neurological diseases. google.com

Benzodiazepine (B76468) Receptors: Studies have shown that certain C-benzoyl-1,2,3-triazole derivatives can displace flunitrazepam from its binding site on bovine brain membranes, indicating interaction with the benzodiazepine receptor. nih.gov

Interactive Table: Benzotriazole Derivatives as Biological Modulators

| Target Class | Specific Target | Type of Modulation | Therapeutic Potential |

|---|---|---|---|

| Enzyme | Protein Kinase CK2 | Inhibition | Anticancer hilarispublisher.com |

| Enzyme | α-Amylase / α-Glucosidase | Inhibition | Antidiabetic nih.gov |

| Receptor | Cannabinoid CB1 Receptor | Antagonism / Inverse Agonism | Anti-obesity, Neurological disorders google.com |

Advanced Topics and Future Research Directions

Asymmetric Synthesis and Chiral Derivatization

The separation of enantiomers is critical in pharmaceutical and biological sciences. For chiral molecules, this can be achieved through direct methods or indirect methods that involve derivatization with a chiral reagent to form diastereomers, which can then be separated using standard chromatographic techniques like HPLC. nih.gov

Benzotriazole (B28993) derivatives have been employed in the development of chiral derivatizing agents. For instance, (S)-naproxen-benzotriazole has been synthesized and used as a chiral derivatizing reagent for the successful separation of proteinogenic amino acid enantiomers. researchgate.net This indirect approach allows for the separation of chiral compounds on more common and practical reversed-phase LC columns rather than specialized chiral stationary phase columns. researchgate.net While this demonstrates the utility of the benzotriazole scaffold in chiral applications, specific methods for the asymmetric synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one or its use as a chiral derivatizing agent are not detailed in current literature.

Computational Studies on Molecular Interactions and Docking

Molecular docking is a computational technique used extensively in drug design to predict how a small molecule (ligand) binds to a macromolecule target, such as a protein or enzyme. currentopinion.be This method helps in understanding the binding affinity and mode of interaction, guiding the synthesis of more potent and selective drug candidates. nih.gov

For the benzotriazole class of compounds, molecular docking studies have been instrumental in exploring their potential as therapeutic agents. Researchers have docked various benzotriazole derivatives against specific protein targets to evaluate their antimicrobial and antiarthritic activities. ijpsjournal.comijper.org These studies calculate binding energy scores and visualize interactions between the ligand and amino acid residues in the target's active site. currentopinion.be For example, a study on novel benzotriazole derivatives identified 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide (B32628) as a potent antimicrobial agent by docking it with Staphylococcus aureus tyrosyl t-RNA synthetase, revealing a maximum binding energy of -8.9 K/Cal. currentopinion.be

Below is a table summarizing representative findings from molecular docking studies on various benzotriazole derivatives.

| Derivative Class | Protein Target (PDB ID) | Predicted Activity | Range of Docking Scores (kcal/mol) |

| Substituted Benzotriazoles | Voltage-gated sodium channel C-terminus (4DCK) | Antiarthritic | -9.4 to -11.1 |

| Benzotriazole Acetamides | Staphylococcus aureus tyrosyl t-RNA synthetase (1JIJ) | Antimicrobial | Up to -8.9 |

| Benzotriazole-based β-Amino Alcohols | Protein 6GLA | Antibacterial | Not specified |

This table is illustrative of research on benzotriazole derivatives and does not include the specific compound this compound, for which specific docking studies have not been reported.

Environmental Fate and Degradation Studies of Benzotriazoles

Benzotriazoles are recognized as a class of emerging environmental pollutants due to their widespread use as corrosion inhibitors, UV stabilizers, and de-icing fluids. uwb.edu.plk-state.eduwikipedia.orgchemicalbook.com Their high production volume and chemical stability lead to their frequent detection in aquatic environments worldwide. nih.govnih.gov These compounds are generally resistant to conventional biological wastewater treatment processes, which results in their persistence and accumulation in rivers, lakes, and groundwater. nih.govnih.gov Studies have shown that benzotriazoles can persist in soil and water and may have toxic effects on aquatic organisms and plants. k-state.educhemicalbook.com

Photodegradation Mechanisms

Photodegradation, or photolysis, is a key mechanism for the transformation of benzotriazoles in the environment. This process can occur through two primary pathways:

Direct Photolysis : This involves the direct absorption of UV light by the benzotriazole molecule, leading to its degradation. While effective at breaking down the parent compound, direct photolysis often does not result in complete mineralization, leading instead to the formation of various transformation products. deswater.com

Indirect Photolysis : This process is mediated by photosensitizers, such as chromophoric dissolved organic matter (CDOM) found naturally in water, or by reactive oxygen species like hydroxyl radicals (•OH). csic.esresearchgate.net The reaction with •OH often involves aromatic hydroxylation, leading to hydroxylated forms of benzotriazole. researchgate.netnih.gov Sunlight-induced photodegradation has been observed for benzotriazole in river water, highlighting the importance of this natural attenuation process. researchgate.net

Advanced Oxidation Processes

Due to the recalcitrant nature of benzotriazoles, Advanced Oxidation Processes (AOPs) have been extensively studied as effective methods for their removal from water. tandfonline.comresearchgate.net AOPs generate highly reactive radicals, primarily hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, which can non-selectively degrade a wide range of organic pollutants. nih.govtandfonline.com

Several AOPs have proven effective for benzotriazole degradation:

Sulfate Radical-Based AOPs (SR-AOPs) : These processes typically use heat-activated persulfate (PS) to generate sulfate radicals. Studies show that alkaline pH, high temperatures, and high persulfate concentrations enhance the degradation of benzotriazole. nih.govtandfonline.com The presence of certain ions in the water matrix, such as chloride and bicarbonate, can either promote or inhibit the reaction depending on their concentration. tandfonline.comtandfonline.com

Hydroxyl Radical-Based AOPs : Common methods include the use of UV/H₂O₂ and photocatalysis with titanium dioxide (TiO₂). nih.govresearchgate.net These processes generate •OH radicals that attack the benzotriazole molecule, leading to its degradation and, in some cases, complete mineralization. nih.govresearchgate.net The degradation rate is influenced by factors such as pH. nih.gov

Other AOPs : The use of peracetic acid (PAA) activated with d-electron metal ions (e.g., Fe²⁺, Co²⁺) has also been developed for the chemical oxidation of benzotriazole UV stabilizers. uwb.edu.pl

The table below summarizes the conditions for different AOPs applied to benzotriazole degradation.

| AOP Method | Oxidant/Catalyst | Key Conditions | Outcome |

| Sulfate Radical (SR-AOP) | Heat-activated Persulfate (PS) | Alkaline pH, High Temperature | Effective degradation and mineralization |

| UV Photocatalysis | TiO₂ | UV Irradiation | Rapid transformation and mineralization |

| Peracetic Acid (PAA) System | PAA with Fe²⁺ or Co²⁺ ions | pH = 4.5 | Effective oxidation of benzotriazole UV filters |

Novel Applications in Chemical Biology and Materials Science

The versatile structure of the benzotriazole scaffold has made it a valuable building block in both chemical biology and materials science. gsconlinepress.comnbinno.com

In chemical biology and medicinal chemistry , the benzotriazole nucleus is considered a "privileged scaffold" used to design new bioactive compounds. nih.govijcrt.org Its derivatives have demonstrated a wide spectrum of pharmacological activities, including:

Antimicrobial and Antifungal Activity : Many benzotriazole derivatives have been synthesized and shown to be effective against various bacterial and fungal strains, including resistant pathogens. gsconlinepress.comnih.gov

Antiviral and Antiprotozoal Activity : The scaffold is present in compounds evaluated for activity against various viruses and protozoa like Acanthamoeba castellanii. gsconlinepress.comnih.gov

Anticancer Activity : Certain derivatives act as inhibitors of key enzymes involved in cancer progression, such as protein kinases. gsconlinepress.com

In materials science , benzotriazole and its derivatives are utilized for several industrial applications:

Corrosion Inhibition : Benzotriazole is a well-known and highly effective corrosion inhibitor, particularly for copper and its alloys, by forming a protective passive layer on the metal surface. wikipedia.org

UV Absorption/Stabilization : Benzotriazole derivatives containing a phenolic ring are used as UV stabilizers in plastics, coatings, and polyester (B1180765) fabrics to protect them from UV radiation damage. uwb.edu.plscientific.net

Polymer and Materials Chemistry : The benzotriazole moiety has been incorporated into conjugated polymers for applications in electronics and to enhance the mechanical properties of ceramic coatings. gsconlinepress.comontosight.ai

Green Chemistry Approaches for Synthesis and Derivatization

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for the synthesis of benzotriazole derivatives. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green chemistry strategies include:

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly reduce reaction times and increase product yields compared to conventional heating methods. ijpsonline.com

Solvent-Free and Alternative Solvents : An effective solvent-free technique for the N-alkylation of benzotriazole has been developed using microwave or thermal conditions. gsconlinepress.com Furthermore, green solvents like water have been successfully used for reactions such as the aza-Michael addition of benzotriazole to para-quinone methides. acs.org

Novel Synthetic Pathways : Researchers have developed innovative methods, such as using dichloromethane (B109758) (DCM) as a C-1 surrogate for the synthesis of benzotriazolyl alkyl esters, highlighting the versatility of common reagents in creating new chemical bonds under mild conditions. nih.gov

These greener synthetic routes are crucial for the sustainable production of benzotriazole derivatives for their diverse applications in medicine and material science. nih.gov

常见问题

Basic: What are the recommended synthetic routes for 1-Benzotriazol-1-yl-3-chloropropan-2-one in academic laboratories?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting benzotriazole with 3-chloropropan-2-one under basic conditions (e.g., using KCO in acetonitrile). Key steps include:

Activation : Pre-dry solvents to avoid hydrolysis of the chloroketone intermediate.

Reagent Ratios : Maintain a 1:1.2 molar ratio of benzotriazole to 3-chloropropan-2-one to drive the reaction to completion.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor by TLC (R ≈ 0.3 in 3:1 hexane/EtOAc).

Yield optimization (~60–70%) requires strict temperature control (60–70°C) and inert atmosphere .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- H/C NMR : Identify benzotriazole protons (δ 7.8–8.3 ppm) and the chloropropanone backbone (e.g., carbonyl at ~200 ppm in C).

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm and C-Cl vibration at ~750 cm.

- Mass Spectrometry (EI-MS) : Look for molecular ion [M] at m/z 223 (CHClNO) and diagnostic fragments (e.g., loss of Cl, m/z 188). Cross-reference with NIST databases for fragmentation patterns .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic disorder. Strategies include:

Cross-Validation : Compare NMR solution-state data with solid-state X-ray results. For example, if NMR suggests rotational isomerism, crystallography may reveal static disorder in the benzotriazole moiety.

Variable-Temperature Studies : Perform VT-NMR to detect conformational changes.

Refinement Software : Use SHELXL (e.g., PART commands) to model disorder, ensuring R-factor convergence below 0.08 .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

Challenges :

- Crystal Quality : Poor diffraction due to flexible chloropropanone chain.

- Disorder : Dynamic benzotriazole orientation may cause split positions.

Solutions : - Crystallization : Use slow evaporation in DCM/hexane (1:3) at 4°C.

- Refinement : Apply SHELXL restraints (e.g., DFIX for bond distances) and assign anisotropic displacement parameters. For example, in a related benzotriazole derivative, monoclinic P2 symmetry (a = 5.78 Å, b = 5.68 Å, c = 19.31 Å, β = 90.77°) was resolved with R = 0.081 .

Advanced: How can reaction conditions be optimized to enhance yield and reduce by-products?

Methodological Answer:

Key parameters:

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions. Acetonitrile balances reactivity and selectivity.

Catalysis : Add KI (0.1 equiv) to accelerate nucleophilic substitution via the "Finkelstein effect."

Workup : Quench with ice-water to precipitate unreacted benzotriazole, followed by extraction with dichloromethane.

Yield improvements (≥75%) require iterative DOE (Design of Experiments) to map pH, temperature, and stoichiometry .

Basic: How should researchers interpret mass spectrometry data for this compound?

Methodological Answer:

Focus on:

- Molecular Ion : Confirm [M] at m/z 223.

- Fragmentation Pathways :

Advanced: How can computational tools predict the reactivity or stability of this compound?

Methodological Answer:

- MOE (Molecular Operating Environment) : Simulate reaction pathways (e.g., Fukui indices for electrophilic attack on the benzotriazole ring).

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess steric strain in the chloropropanone moiety.

- Docking Studies : Model interactions with biological targets (e.g., enzymes inhibited by benzotriazole derivatives) .

Advanced: What strategies identify tautomeric equilibria in benzotriazole derivatives?

Methodological Answer:

Solid-State vs. Solution Studies : Compare X-ray (static) and NMR (dynamic) data. For example, crystallography may show a single tautomer, while NMR reveals equilibrium.

Isotopic Labeling : Use N-labeled benzotriazole to track tautomerism via H-N HMBC.

Kinetic Analysis : Monitor tautomerization rates via stopped-flow UV-Vis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。